2-Styrylfuran 2-Styrylfuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC17317928
InChI: InChI=1S/C12H10O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-10H/b9-8+
SMILES:
Molecular Formula: C12H10O
Molecular Weight: 170.21 g/mol

2-Styrylfuran

CAS No.:

Cat. No.: VC17317928

Molecular Formula: C12H10O

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

2-Styrylfuran -

Specification

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
IUPAC Name 2-[(E)-2-phenylethenyl]furan
Standard InChI InChI=1S/C12H10O/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-10H/b9-8+
Standard InChI Key QHVQSFNBGRXCRP-CMDGGOBGSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C2=CC=CO2
Canonical SMILES C1=CC=C(C=C1)C=CC2=CC=CO2

Introduction

Structural and Functional Significance of 2-Styrylfurans

2-Styrylfurans are five-membered heterocyclic compounds characterized by a furan ring substituted at the 2-position with a styryl group (a vinylbenzene moiety). This structure combines the electron-rich nature of furans with the extended π-conjugation of the styryl group, resulting in unique electronic properties. The presence of substituents on both the furan ring and the styryl moiety allows for fine-tuning of photophysical behavior, making these compounds valuable in optoelectronics and fluorescence microscopy .

The furan core itself is a privileged scaffold in medicinal chemistry, appearing in natural products like Pukalide (a coral-derived toxin) and pharmaceuticals such as Ranitidine (an antacid) and Dantrolene (a muscle relaxant) . The addition of a styryl group enhances π-orbital overlap, enabling applications in light-emitting materials and bioimaging probes.

Synthetic Methodology: NHC/Brønsted Acid Catalysis

Reaction Design and Optimization

The synthesis of 2-styrylfurans begins with a chemoselective cross-benzoin reaction between 2,4-dioxoesters (1a) and cinnamaldehyde derivatives (2a), catalyzed by N-heterocyclic carbenes (NHCs). This step forms a β-hydroxy ketone intermediate (3), which undergoes a Brønsted acid-mediated Paal-Knorr-like cyclization to yield the final 2-styrylfuran product (4a–4y) .

Key reaction parameters were optimized through systematic screening (Table 1):

  • Catalyst: Triazolium-derived NHC (5) outperformed other carbenes (e.g., 6–9), achieving 87% yield.

  • Solvent: Fluorobenzene (C₆H₅F) provided optimal solubility and reaction efficiency (92% yield).

  • Base: DIPEA (N,N-diisopropylethylamine) facilitated carbene formation without side reactions.

  • Temperature: 40°C balanced reaction rate and product stability, avoiding decomposition observed at 50°C .

Table 1: Optimization of NHC-Catalyzed Cross-Benzoin Reaction

EntryNHC CatalystSolventBaseTemp (°C)Yield (%)
15AcOEtDIPEA2087
65AcOEtDIPEA4090
135C₆H₅FDIPEA4092

Substrate Scope and Functionalization

The reaction tolerates diverse substituents on both the dioxoester and aldehyde components:

  • Electron-donating groups (e.g., 4-OMe, 4-Me) on the dioxoester aryl ring enhanced yields (79% for 4p).

  • Electron-withdrawing groups (e.g., 2-NO₂, 4-CF₃) improved cyclization efficiency (up to 99% for 4j).

  • Aliphatic aldehydes yielded moderate-to-good results (e.g., 4u–4x, 60–75%), demonstrating versatility .

Post-synthetic modifications further expanded utility:

  • Hydrogenation: Pd/C-mediated reduction of 4a afforded dihydrofuran 5 in near-quantitative yield.

  • Hydrolysis: LiOH treatment of ester 4s produced carboxylic acid 6 (93% yield), enabling bioconjugation .

Photophysical Properties and Fluorescence Behavior

Absorption and Emission Characteristics

2-Styrylfurans exhibit strong absorption in the near-UV region (368–381 nm) and blue-to-green fluorescence (434–445 nm), with high molar attenuation coefficients (ε = 25,300–29,800 M⁻¹cm⁻¹) (Table 2). Quantum yields (Φₑ) range from 44% to 73%, dependent on substituent electronic effects .

Table 2: Photophysical Data for Selected 2-Styrylfurans

Compoundλₐbs (nm)ε (M⁻¹cm⁻¹)λₑₘ (nm)Φₑ (%)τ (ns)
4l381.525,300438.0732.33
4p376.528,000445.0661.96
4a37227,700439.5591.77

Electron-donating groups (e.g., 4-OMe in 4l) increase Φₑ by reducing non-radiative decay rates (kₙᵣ), while electron-withdrawing substituents enhance radiative rates (kᵣ) .

Cellular Imaging Applications

In fluorescence microscopy, 2-styrylfurans preferentially localize in the cytoplasm, unlike DAPI (a nuclear stain). This unique targeting enables studies on cytoskeletal dynamics and organelle transport without interfering with DNA visualization (Figure 1) .

Mechanistic Insights: Catalytic Cycle and Cyclization

The reaction proceeds via a multistep pathway (Scheme 3):

  • NHC Activation: Triazolium salt (A) reacts with DIPEA to generate free carbene, which adds to cinnamaldehyde (2a) forming Breslow intermediate (I).

  • Cross-Benzoin Reaction: Nucleophilic attack by I on 2,4-dioxoester (1a) yields tetrahedral intermediate (II), which collapses to β-hydroxy ketone (3).

  • Acid-Mediated Cyclization: Brønsted acid (p-TSA) protonates carbonyl groups, inducing enolization and Paal-Knorr-like cyclization to form dihydrofuran (VI), which dehydrates to aromatic 2-styrylfuran .

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